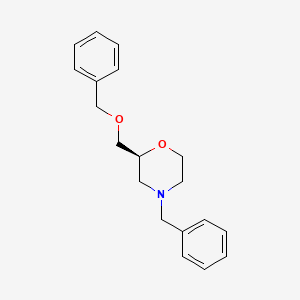

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine

CAS No.: 205242-66-6

Cat. No.: VC5918949

Molecular Formula: C19H23NO2

Molecular Weight: 297.398

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205242-66-6 |

|---|---|

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.398 |

| IUPAC Name | (2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine |

| Standard InChI | InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |

| Standard InChI Key | YIUOMOUSMWDPKQ-IBGZPJMESA-N |

| SMILES | C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine, reflects its stereospecific configuration. The morpholine ring adopts a chair conformation, with the (S)-configured carbon at position 2 bearing a benzyloxymethyl group () and a benzyl substituent () at position 4 . The SMILES notation explicitly denotes the stereochemistry and connectivity .

Table 1: Key Identifiers of (S)-4-Benzyl-2-((Benzyloxy)Methyl)Morpholine

| Property | Value | Source |

|---|---|---|

| CAS Number | 205242-66-6 | |

| Molecular Formula | ||

| Molecular Weight | 297.4 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C | |

| SMILES | ||

| InChI Key | YIUOMOUSMWDPKQ-IBGZPJMESA-N |

Spectroscopic and Stereochemical Data

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound’s structure suggests it is synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

-

Morpholine Ring Formation: Cyclization of a diethanolamine derivative with a benzylating agent.

-

Stereoselective Functionalization: Introduction of the benzyloxymethyl group via Mitsunobu or Williamson ether synthesis, ensuring retention of the (S)-configuration .

Analytical Validation

Suppliers report a purity of ≥95%, typically verified by high-performance liquid chromatography (HPLC) or gas chromatography (GC) . The absence of detailed chromatographic conditions (e.g., column type, mobile phase) in public databases underscores the need for standardized characterization protocols.

| Supplier | Purity | Packaging | Price (USD) | Source |

|---|---|---|---|---|

| ChemShuttle | 95% | 1 g | 320 | |

| Alchimica | 95% | 100 mg | 2,222.88* | |

| GlpBio | 95% | 25 µL (10 mM) | Quote-based |

*Price converted from euros at 1 EUR = 1.07 USD (April 2025).

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume